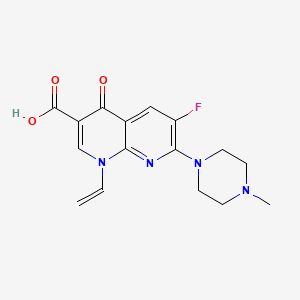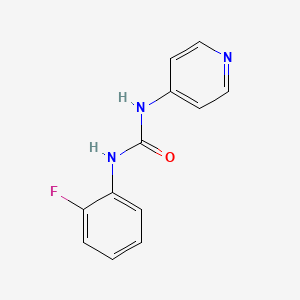
N-(3-Hydroxypropyl)-N'-(2-methyl-1-phenylpropyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, may exhibit unique properties due to its specific molecular structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea typically involves the reaction of 3-hydroxypropylamine with 2-methyl-1-phenylpropyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems may enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Ethers or esters.
Scientific Research Applications
N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea may have various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea would depend on its specific applications. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl and thiourea groups may play crucial roles in these interactions, forming hydrogen bonds or coordinating with metal ions.
Comparison with Similar Compounds
Similar Compounds
N-Phenylthiourea: Known for its use in genetic studies and enzyme inhibition.
N,N’-Diphenylthiourea: Used as a vulcanization accelerator in the rubber industry.
N-(2-Hydroxyethyl)-N’-phenylthiourea: Investigated for its potential therapeutic properties.
Uniqueness
N-(3-Hydroxypropyl)-N’-(2-methyl-1-phenylpropyl)thiourea is unique due to its specific molecular structure, which may confer distinct chemical and biological properties
Properties
CAS No. |
74787-70-5 |
|---|---|
Molecular Formula |
C14H22N2OS |
Molecular Weight |
266.40 g/mol |
IUPAC Name |
1-(3-hydroxypropyl)-3-(2-methyl-1-phenylpropyl)thiourea |
InChI |
InChI=1S/C14H22N2OS/c1-11(2)13(12-7-4-3-5-8-12)16-14(18)15-9-6-10-17/h3-5,7-8,11,13,17H,6,9-10H2,1-2H3,(H2,15,16,18) |
InChI Key |
BSYMIAGTQSNAKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)NC(=S)NCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


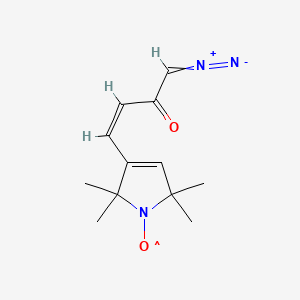
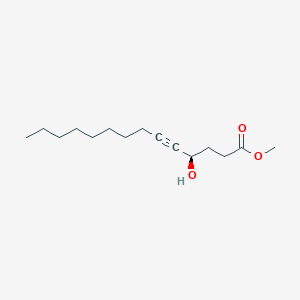
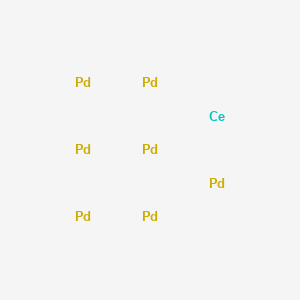
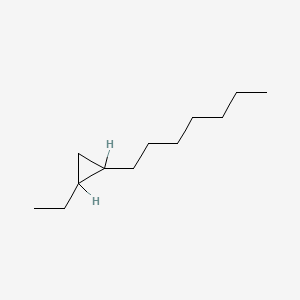
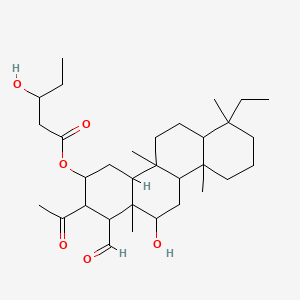
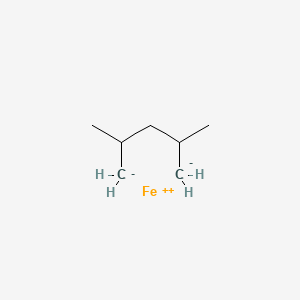


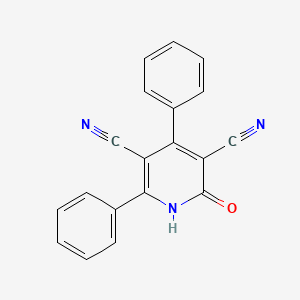
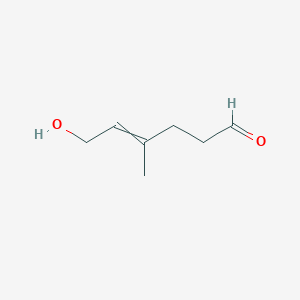
![1-[(4-Ethenylphenyl)methyl]-2-phenyl-1H-imidazole](/img/structure/B14440508.png)

